(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-MeTHF
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Overview
Description
(4-(Trifluoromethoxy)benzyl)magnesium bromide, 0.25 M in 2-Methyltetrahydrofuran, is an organometallic compound widely used in organic synthesis. It is known for its strong magnesium-halogen bond and its ability to participate in various chemical reactions, making it a valuable reagent in the field of synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-(Trifluoromethoxy)benzyl)magnesium bromide typically involves the reaction of 4-(Trifluoromethoxy)bromobenzene with magnesium powder in the presence of a solvent such as 2-Methyltetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the oxidation of the magnesium reagent .
Industrial Production Methods
On an industrial scale, the production of (4-(Trifluoromethoxy)benzyl)magnesium bromide follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-(Trifluoromethoxy)benzyl)magnesium bromide is a versatile reagent that undergoes various types of reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Addition reactions: It can add to carbonyl compounds to form alcohols.
Coupling reactions: It can participate in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in reactions with (4-(Trifluoromethoxy)benzyl)magnesium bromide include aldehydes, ketones, and halides. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the reagent .
Major Products Formed
The major products formed from reactions involving (4-(Trifluoromethoxy)benzyl)magnesium bromide include alcohols, biaryl compounds, and substituted benzyl derivatives .
Scientific Research Applications
(4-(Trifluoromethoxy)benzyl)magnesium bromide has a wide range of applications in scientific research, including:
Organic synthesis: It is used to synthesize complex organic molecules and intermediates.
Medicinal chemistry: It is employed in the development of pharmaceutical compounds.
Material science: It is used in the synthesis of novel materials with unique properties.
Biological research: It is used to modify biomolecules and study their functions.
Mechanism of Action
The mechanism of action of (4-(Trifluoromethoxy)benzyl)magnesium bromide involves the formation of a reactive magnesium-carbon bond, which acts as a nucleophile in various chemical reactions. The compound targets electrophilic centers in other molecules, facilitating the formation of new bonds and the synthesis of complex structures .
Comparison with Similar Compounds
Similar Compounds
- (4-Trifluoromethylphenyl)magnesium bromide
- (4-(Trifluoromethylthio)benzyl)magnesium bromide
- (4-Methoxybenzyl)magnesium bromide
Uniqueness
Compared to similar compounds, (4-(Trifluoromethoxy)benzyl)magnesium bromide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high reactivity and selectivity .
Properties
IUPAC Name |
magnesium;1-methanidyl-4-(trifluoromethoxy)benzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3O.BrH.Mg/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLDGYDHBGLUEX-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)OC(F)(F)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3MgO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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